An In-depth Technical Guide to 4-(Pyridin-3-yl)benzaldehyde (CAS: 127406-55-7)
An In-depth Technical Guide to 4-(Pyridin-3-yl)benzaldehyde (CAS: 127406-55-7)
Introduction: A Versatile Heterocyclic Building Block
4-(Pyridin-3-yl)benzaldehyde is a bifunctional aromatic compound featuring a benzaldehyde moiety covalently linked to a pyridine ring at the 3-position. This unique structural arrangement imparts a desirable combination of reactivity and electronic properties, establishing it as a crucial intermediate in the realms of medicinal chemistry, organic synthesis, and materials science.[1] The aldehyde group serves as a versatile handle for a myriad of chemical transformations, including reductive aminations, Wittig reactions, and condensations, while the pyridine ring offers a site for metal coordination and hydrogen bonding, influencing the solubility, and pharmacokinetic properties of derivative compounds. This guide provides an in-depth exploration of the synthesis, properties, and applications of 4-(Pyridin-3-yl)benzaldehyde, offering a technical resource for professionals in the field.
Physicochemical and Safety Profile
A thorough understanding of the compound's properties and safety requirements is paramount for its effective and safe utilization in a laboratory setting.
Chemical and Physical Properties
The key physicochemical properties of 4-(Pyridin-3-yl)benzaldehyde are summarized in the table below, providing a quick reference for experimental design.
| Property | Value | Reference(s) |
| CAS Number | 127406-55-7 | [2][3][4] |
| Molecular Formula | C₁₂H₉NO | [3][4] |
| Molecular Weight | 183.21 g/mol | [2][3] |
| Appearance | White to off-white powder/solid | [3] |
| Melting Point | 52-57 °C | [3] |
| Purity | ≥98% | [3] |
| IUPAC Name | 4-(pyridin-3-yl)benzaldehyde | |
| Synonyms | 4-(3-Pyridyl)benzaldehyde, 3-(4-Formylphenyl)pyridine | [1] |
| SMILES | O=Cc1ccc(cc1)c2cccnc2 | [3] |
| InChI Key | NXZUVHZZIZHEOP-UHFFFAOYSA-N | [3] |
Safety and Handling
4-(Pyridin-3-yl)benzaldehyde is classified as an irritant and requires careful handling in a well-ventilated laboratory environment, preferably within a fume hood.[2][3]
Hazard Statements:
Precautionary Measures:
-
P261 & P271: Avoid breathing dust/fume/gas/mist/vapors/spray. Use only outdoors or in a well-ventilated area.[2][3]
-
P280: Wear protective gloves, protective clothing, eye protection, and face protection.[2][3]
-
P302+P352 & P305+P351+P338: In case of contact with skin or eyes, rinse immediately and thoroughly with water.[2][3]
For comprehensive safety information, always consult the latest Safety Data Sheet (SDS) from the supplier.
Synthesis and Mechanistic Insights
The most prevalent and efficient method for the synthesis of 4-(Pyridin-3-yl)benzaldehyde is the Suzuki-Miyaura cross-coupling reaction.[5] This palladium-catalyzed reaction forms a carbon-carbon bond between an organoboron compound and an organohalide, offering high yields and excellent functional group tolerance.[5][6]
The Suzuki-Miyaura Coupling: A Powerful Synthetic Tool
The synthesis of 4-(Pyridin-3-yl)benzaldehyde via Suzuki-Miyaura coupling typically involves the reaction of 3-pyridinylboronic acid with 4-bromobenzaldehyde. The choice of a palladium catalyst, a phosphine ligand, and a base is critical for the reaction's success. The catalytic cycle, illustrated below, involves three key steps: oxidative addition, transmetalation, and reductive elimination.[6][7]
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Detailed Experimental Protocol: Synthesis of 4-(Pyridin-3-yl)benzaldehyde
This protocol is a representative procedure for the laboratory-scale synthesis of the title compound.
Materials:
-
4-Bromobenzaldehyde
-
3-Pyridinylboronic acid
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane (anhydrous)
-
Deionized water
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 4-bromobenzaldehyde (1.0 eq), 3-pyridinylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).
-
Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) (0.03 eq) to the flask.
-
Solvent Addition and Degassing: Add a 4:1 mixture of anhydrous 1,4-dioxane and deionized water. Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.
-
Reaction: Heat the reaction mixture to 85-90 °C and stir vigorously for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).[5]
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and water.
-
Extraction: Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with ethyl acetate (3x).[5]
-
Washing and Drying: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous sodium sulfate.[5]
-
Purification: Filter off the drying agent and concentrate the organic phase under reduced pressure. Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).
Analytical Characterization
The identity and purity of synthesized 4-(Pyridin-3-yl)benzaldehyde are confirmed using standard analytical techniques.
-
¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum will show characteristic signals for the aldehydic proton (around 10.0 ppm), as well as aromatic protons on both the benzaldehyde and pyridine rings.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will display a signal for the carbonyl carbon of the aldehyde group (typically in the range of 190-195 ppm), along with signals for the aromatic carbons.
-
FT-IR (Fourier-Transform Infrared Spectroscopy): The IR spectrum will exhibit a strong absorption band for the C=O stretch of the aldehyde at approximately 1700 cm⁻¹.
-
MS (Mass Spectrometry): Mass spectrometry will confirm the molecular weight of the compound, with the molecular ion peak [M]⁺ or protonated molecular ion peak [M+H]⁺ observed at m/z 183 or 184, respectively.
While specific spectral data can vary slightly based on the solvent and instrument used, representative data can be found in various chemical databases.[8][9]
Applications in Research and Development
The dual functionality of 4-(Pyridin-3-yl)benzaldehyde makes it a valuable precursor in several areas of chemical and pharmaceutical research.
Pharmaceutical Synthesis and Drug Discovery
This compound is a key building block in the synthesis of a wide range of biologically active molecules.[1][10] Its derivatives have shown potential in the development of novel therapeutics, particularly for neurological disorders.[1][10] The pyridine nitrogen can act as a hydrogen bond acceptor, which is a crucial interaction in many drug-receptor binding events.
One notable application is in the synthesis of kinase inhibitors . Kinases are a class of enzymes that play a central role in cell signaling, and their dysregulation is implicated in diseases such as cancer and inflammatory disorders. The 4-(pyridin-3-yl)phenyl scaffold is a common feature in many potent and selective kinase inhibitors.[11][12]
Caption: A generalized workflow for the use of 4-(Pyridin-3-yl)benzaldehyde in drug discovery.
Materials Science: Building Blocks for Advanced Materials
The conjugated π-system of 4-(Pyridin-3-yl)benzaldehyde makes it an attractive component for the synthesis of organic electronic materials. It has been utilized in the development of:
-
Organic Light-Emitting Diodes (OLEDs): As a precursor for larger, more complex organic molecules that can function as emitters or host materials in OLED devices.[1]
-
Metal-Organic Frameworks (MOFs): The pyridine nitrogen can coordinate to metal ions, and the aldehyde can be further functionalized, making it a suitable ligand for the construction of porous MOFs with applications in gas storage and catalysis.[13]
-
Fluorescent Probes: The core structure can be chemically modified to create fluorescent molecules for biological imaging applications.[1][10]
Organic Synthesis and Coordination Chemistry
Beyond its direct applications, 4-(Pyridin-3-yl)benzaldehyde is a versatile intermediate in multi-step organic syntheses.[1] Its aldehyde group can be transformed into a wide array of other functional groups, enabling the construction of complex molecular architectures. In coordination chemistry, it serves as a ligand for the formation of metal complexes, which can be studied for their catalytic activity or material properties.[1]
Conclusion
4-(Pyridin-3-yl)benzaldehyde is a compound of significant interest to the scientific community, particularly those involved in drug discovery and materials science. Its straightforward synthesis, well-defined reactivity, and versatile structure make it an invaluable tool for the creation of novel and functional molecules. This guide has provided a comprehensive overview of its properties, synthesis, and applications, intended to support and inspire further research and development efforts.
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Development of MAP4 kinase inhibitors as motor-neuron-protecting agents - PMC - NIH. (URL: [Link])
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(PDF) Development of Suzuki–Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands - ResearchGate. (URL: [Link])
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Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-Jun N-terminal kinase inhibitors. (URL: [Link])
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Unsaturated Aldehydes: A Novel Route for the Synthesis of Pyridine and 3-picoline | Request PDF - ResearchGate. (URL: [Link])
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Rearrangement of o-Nitrobenzaldehyde in the Hantzsch Reaction - MDPI. (URL: [Link])
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Metal–organic framework - Wikipedia. (URL: [Link])
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Direct synthesis of p-methyl benzaldehyde from acetaldehyde via an organic amine-catalyzed dehydrogenation mechanism - PMC - NIH. (URL: [Link])
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